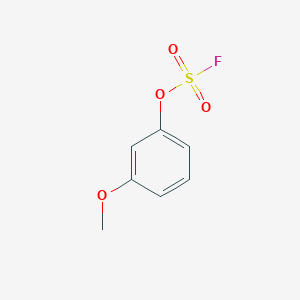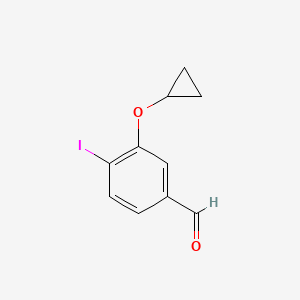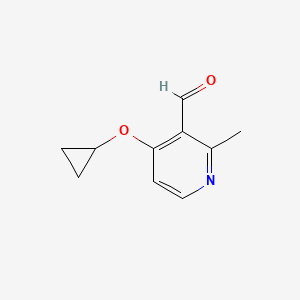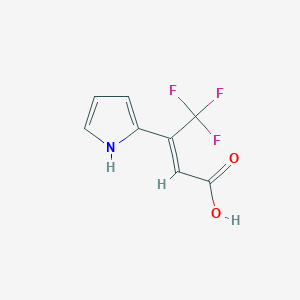
4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid typically involves the reaction of a pyrrole derivative with a trifluoromethylated precursor. One common method is the condensation of 2-pyrrolecarboxaldehyde with trifluoroacetic acid under acidic conditions, followed by dehydration to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethylated alkanes.
Scientific Research Applications
(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism by which (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes and receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-trifluoro-3-(1H-pyrrol-2-yl)butanoic acid
- 4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-yn-1-ol
Uniqueness
Compared to similar compounds, (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid stands out due to its specific structural configuration, which influences its reactivity and potential applications. The presence of the trifluoromethyl group and the pyrrole ring in a conjugated system imparts unique electronic properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
(Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5(4-7(13)14)6-2-1-3-12-6/h1-4,12H,(H,13,14)/b5-4- |
InChI Key |
ZCOXCRNJRBSYCS-PLNGDYQASA-N |
Isomeric SMILES |
C1=CNC(=C1)/C(=C/C(=O)O)/C(F)(F)F |
Canonical SMILES |
C1=CNC(=C1)C(=CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14802844.png)
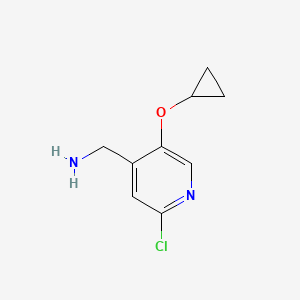
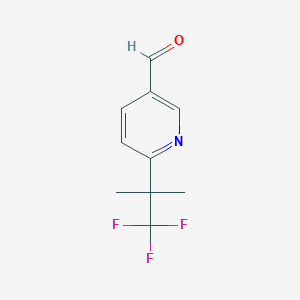
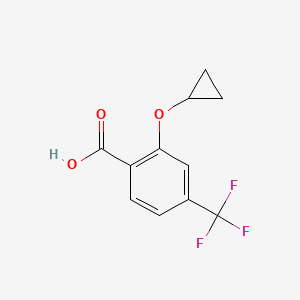
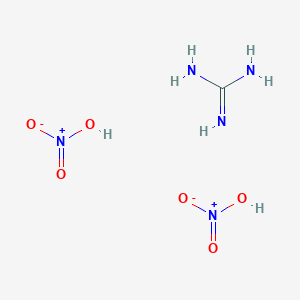
![5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B14802881.png)

![2-[2-Amino-3-[4-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B14802892.png)
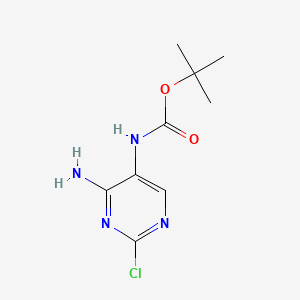
![Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14802898.png)
